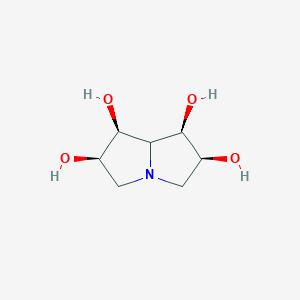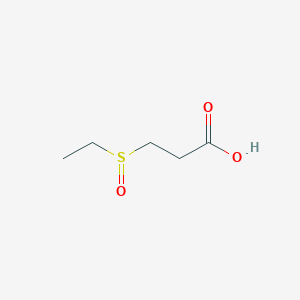
1,3-Benzenediol, 4-bromo-6-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediol, 4-bromo-6-chloro-, also known as Bromochlorosalicylanilide (BCSA), is a chemical compound that has been widely used in scientific research for its unique properties. BCSA is a halogenated salicylanilide derivative that has been shown to possess antimicrobial, antifungal, and antiviral properties.
Wirkmechanismus
The mechanism of action of BCSA is not fully understood. However, it is believed that BCSA exerts its antimicrobial, antifungal, and antiviral effects by inhibiting the synthesis of nucleic acids and proteins in microorganisms. BCSA has been shown to disrupt the cell membrane of bacteria, leading to cell death. It has also been shown to inhibit the growth of fungi by interfering with the synthesis of ergosterol, a key component of fungal cell membranes.
Biochemische Und Physiologische Effekte
BCSA has been shown to have low toxicity and is generally well-tolerated. In animal studies, BCSA has been shown to have no significant effects on body weight, organ weight, or blood chemistry. However, long-term studies are needed to fully understand the biochemical and physiological effects of BCSA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BCSA is its broad-spectrum antimicrobial, antifungal, and antiviral activity. It has been shown to be effective against a wide range of microorganisms, making it a valuable tool in scientific research. However, BCSA can be difficult to synthesize and purify, which can limit its use in some experiments. In addition, BCSA can be sensitive to light and air, which can affect its stability over time.
Zukünftige Richtungen
There are several future directions for the study of BCSA. One area of research is the development of new antibiotics, antifungal agents, and antiviral drugs based on the structure of BCSA. Another area of research is the study of the mechanism of action of BCSA, which could lead to the development of new treatments for microbial infections. Additionally, the use of BCSA in combination with other antimicrobial agents could lead to the development of more effective treatments for microbial infections.
Synthesemethoden
The synthesis of BCSA involves the reaction of 4-bromo-6-chloro-1,3-benzenediol with aniline in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BCSA. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
BCSA has been extensively studied for its antimicrobial, antifungal, and antiviral properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. BCSA has been used in the development of new antibiotics, antifungal agents, and antiviral drugs. It has also been used in the treatment of skin diseases, such as acne and fungal infections.
Eigenschaften
CAS-Nummer |
126521-73-1 |
|---|---|
Produktname |
1,3-Benzenediol, 4-bromo-6-chloro- |
Molekularformel |
C6H4BrClO2 |
Molekulargewicht |
223.45 g/mol |
IUPAC-Name |
4-bromo-6-chlorobenzene-1,3-diol |
InChI |
InChI=1S/C6H4BrClO2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H |
InChI-Schlüssel |
YZRHGWRGIIGQDK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)Br)Cl)O |
Kanonische SMILES |
C1=C(C(=CC(=C1O)Br)Cl)O |
Synonyme |
1,3-BENZENEDIOL, 4-BROMO-6-CHLORO- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B159775.png)
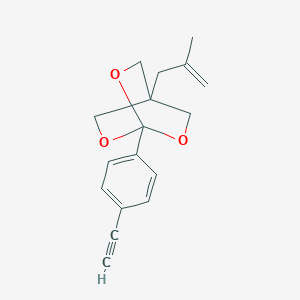



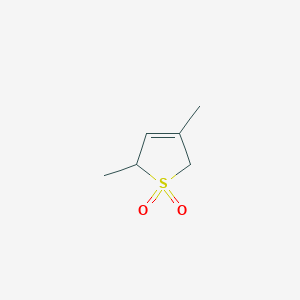
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)
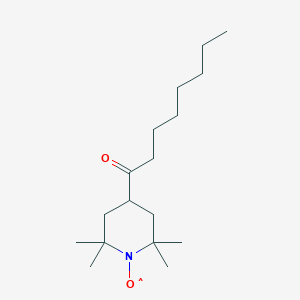

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)

